6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine
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Overview
Description
6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a propyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride, 6-mercaptopurine, and propylamine.
Formation of Intermediate: The first step involves the reaction of 2-fluorobenzyl chloride with 6-mercaptopurine in the presence of a base such as potassium carbonate to form the intermediate 6-[(2-fluorophenyl)methylsulfanyl]purine.
Alkylation: The intermediate is then subjected to alkylation with propylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the purine ring or the attached functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine
- 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
Uniqueness
6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine is unique due to the presence of the propyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
848-94-2 |
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Molecular Formula |
C15H16FN5S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16FN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
InChI Key |
DVLHLRRKTZVSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Origin of Product |
United States |
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